![molecular formula C9H15O6P B2614236 Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide CAS No. 2089255-29-6](/img/structure/B2614236.png)
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide
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Overview
Description
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide, also known as HODPC, is a synthetic compound used in scientific research. It is a phosphorus-containing compound that has been shown to exhibit potent biological activity.
Mechanism of Action
The exact mechanism of action of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cellular processes, leading to cell death. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In addition, Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been shown to induce changes in gene expression, leading to altered cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in lab experiments is its potency. It has been shown to be effective at relatively low concentrations, making it a cost-effective compound to use. However, one limitation of using Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide. One area of interest is the development of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide analogs with improved potency and selectivity. Another area of interest is the use of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in combination with other anti-cancer agents to enhance their efficacy. Additionally, the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide in animal models could provide further insight into its potential therapeutic applications.
In conclusion, Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is a synthetic compound with potent biological activity that has been extensively studied for its anti-cancer and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting key enzymes involved in cellular processes. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has several advantages for lab experiments, including its potency and cost-effectiveness, but it is important to use appropriate safety precautions when handling this compound. There are several future directions for the study of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide, including the development of analogs and the use of combination therapies.
Synthesis Methods
The synthesis of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide involves the reaction of diethyl 1-hydroxyphosphetane-3,3-dicarboxylate with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity of the final product. The yield of Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide is typically high, and the compound can be easily purified by recrystallization.
Scientific Research Applications
Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has been extensively studied for its biological activity, particularly its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Diethyl 1-hydroxyphosphetane-3,3-dicarboxylate 1-oxide has also been studied for its antimicrobial activity, with promising results against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
diethyl 1-hydroxy-1-oxo-1λ5-phosphetane-3,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6P/c1-3-14-7(10)9(8(11)15-4-2)5-16(12,13)6-9/h3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJWOWMEMIUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CP(=O)(C1)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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